Melting Point Depression vs. Methyl 4-nitrothiophene-2-carboxylate
The title compound exhibits a significantly lower melting point (79‑80 °C) compared to its non‑methylated analog methyl 4‑nitrothiophene‑2‑carboxylate (100‑101 °C) . This ~21 °C depression is attributed to the disruption of crystal packing by the 5‑methyl group, which reduces lattice energy.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 79‑80 °C |
| Comparator Or Baseline | Methyl 4-nitrothiophene-2-carboxylate: 100‑101 °C |
| Quantified Difference | Δ ≈ 21 °C (target lower) |
| Conditions | Reported experimental values (standard capillary method or equivalent) |
Why This Matters
A lower melting point facilitates dissolution, purification, and formulation steps, potentially reducing energy costs in large‑scale synthesis and improving handling in laboratory settings.
